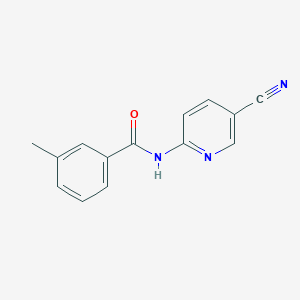

N-(5-cyanopyridin-2-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyanopyridin-2-yl)-3-methylbenzamide is a compound that has been studied for its potential applications in various fields of medicinal chemistry. The compound's structure is characterized by a cyanopyridinyl group attached to a methylbenzamide moiety. This structure is similar to other compounds that have been synthesized and evaluated for their biological activities, such as ligands for dopamine receptors and hypoxia-selective cytotoxins.

Synthesis Analysis

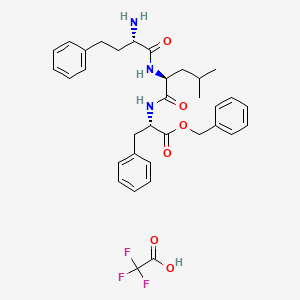

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex molecules. For instance, compounds with similar structures have been synthesized by displacement reactions, followed by various functional group transformations such as mesylation and amine coupling . The synthesis process is carefully designed to introduce specific functional groups that can enhance the compound's affinity for certain biological targets or improve its physicochemical properties.

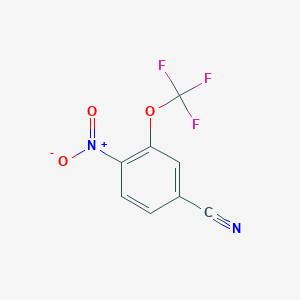

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using various spectroscopic techniques, including IR, Raman, and NMR . These analyses provide detailed information about the conformational flexibility, potential energy surfaces, and hydrogen bonding interactions within the molecule. Additionally, X-ray diffraction techniques have been employed to determine the crystal structure of related compounds, which helps in understanding the three-dimensional arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

Compounds with similar structures have been involved in a range of chemical reactions. For example, the reductive chemistry of nitrobenzamide derivatives has been studied, revealing that the reduction of nitro groups to amines or hydroxylamines can significantly increase the cytotoxicity of these compounds . Furthermore, the stability and biotransformation of benzamidine analogs have been investigated, showing that these compounds can undergo various metabolic processes in vivo, leading to the formation of different metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound are crucial for their biological activity and pharmacokinetic profile. Properties such as solubility, lipophilicity, and reduction potentials are evaluated to predict the compound's behavior in biological systems . The stability of these compounds under physiological conditions is also an important factor, as it can affect their efficacy and safety .

Relevant Case Studies

Case studies involving similar compounds have demonstrated their potential in various therapeutic areas. For instance, radiolabeled benzamide derivatives have been used as tracers for positron emission tomography (PET) imaging of dopamine receptors in the brain . Additionally, hypoxia-selective cytotoxins have been studied for their ability to selectively target hypoxic tumor cells, which are often resistant to conventional therapies . These studies highlight the importance of understanding the chemical and biological properties of compounds like this compound for their development as therapeutic agents.

Scientific Research Applications

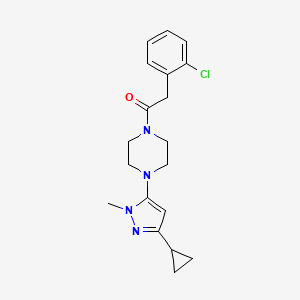

Compound Design and Synthesis

N-(5-cyanopyridin-2-yl)-3-methylbenzamide, due to its structural components, is utilized in the synthesis of complex organic compounds. It's recognized for its role in the development of kinesin spindle protein (KSP) inhibitors like AZD4877, which exhibit biochemical potency and pharmaceutical properties suitable for clinical development, especially in cancer treatment. The compound's ability to arrest cells in mitosis, leading to the formation of the monopolar spindle phenotype and induction of cellular death, is a significant factor in its selection for clinical trials (Theoclitou et al., 2011).

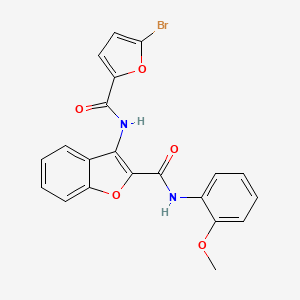

Pharmaceutical and Therapeutic Potential

While direct information about this compound is limited, its structural analogs and derivatives are extensively studied for therapeutic purposes. Compounds like 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, possessing similar structural features, are explored for treating a diverse range of disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Advanced Material Development

The compound is also a key element in the creation of advanced materials. For instance, it is used in the synthesis of novel crystalline forms of substances, leading to the development of new materials with unique properties (Bermejo et al., 2016). These materials can have wide-ranging applications, including electronics, catalysis, and material science.

properties

IUPAC Name |

N-(5-cyanopyridin-2-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-3-2-4-12(7-10)14(18)17-13-6-5-11(8-15)9-16-13/h2-7,9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBZRFDAHCPLGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)

![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)

![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)

![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)

![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)

![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)